molecular formula C15H26N2O3 B6748162 tert-butyl (2R)-2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate

tert-butyl (2R)-2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B6748162
M. Wt: 282.38 g/mol
InChI Key: CCBPEPALZKRGFD-GFCCVEGCSA-N
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Description

tert-butyl (2R)-2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrrolidine rings.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Various substitution reactions can occur, especially at the nitrogen atoms of the piperidine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to secondary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2R)-2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. It could serve as a model compound for studying enzyme-substrate interactions or receptor binding.

Medicine

In medicine, derivatives of this compound might be explored for their pharmacological properties. They could potentially act as inhibitors or modulators of specific biological pathways.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
  • tert-butyl (2R)-2-(piperidine-1-carbonyl)piperidine-1-carboxylate
  • tert-butyl (2R)-2-(morpholine-1-carbonyl)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of tert-butyl (2R)-2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups and ring structures. This gives it distinct chemical and physical properties compared to similar compounds, which can be exploited in various applications.

Properties

IUPAC Name

tert-butyl (2R)-2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-11-7-8-12(17)13(18)16-9-5-4-6-10-16/h12H,4-11H2,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBPEPALZKRGFD-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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